molecular formula C15H15ClN2O3S B2423406 3-(1-(3-Chlorobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798542-93-4

3-(1-(3-Chlorobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2423406
CAS RN: 1798542-93-4
M. Wt: 338.81
InChI Key: CGXBVTDZFZLZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(1-(3-Chlorobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione” is a heterocyclic compound . It is also known as CPI-613 or Devimistat. Thiazolidinediones are five-membered compounds that possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .


Synthesis Analysis

The synthesis of thiazolidinedione derivatives often involves environmentally unacceptable methods due to the utilization of various catalysts and organic solvents . In a study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis, via Knoevenagel condensation, was performed . The deep eutectic solvent, choline chloride, N -methylurea, was proven to be the best for further synthesis .


Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .


Chemical Reactions Analysis

Thiazolidinediones exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .


Physical And Chemical Properties Analysis

The molecular formula of “3-(1-(3-Chlorobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione” is C15H15ClN2O3S and its molecular weight is 338.81.

Scientific Research Applications

Antimalarial Activity

The thiazolidine-2,4-dione scaffold has been explored for its antimalarial potential. In a study, fourteen synthetic 1,4-disubstituted piperidines (including this compound) were evaluated against Plasmodium falciparum strains. Notably, some analogues showed high activity against resistant strains, making them promising candidates for further exploration .

Antidiabetic Properties

The presence of the thiazolidine-2,4-dione moiety suggests possible antidiabetic effects. Researchers have designed and synthesized derivatives containing this core structure. These compounds were investigated as protein tyrosine phosphatase 1B (PTP1B) inhibitors, which play a role in diabetes management .

Cytotoxicity and Anticancer Potential

While specific studies on this compound are limited, the broader class of 1,4-disubstituted piperidines has shown cytotoxic activity. Further exploration is needed to assess its potential as an anticancer agent. Researchers have identified structure-activity relationships (SAR) that could guide future drug design .

Antimicrobial Applications

Thiazolidine-2,4-dione derivatives have been investigated for their antimicrobial properties. Analogues containing a piperazin-4-yl group have been synthesized and evaluated. These compounds may serve as novel agents against bacterial and fungal infections .

Future Directions

Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on . This diversity in the biological response makes it a highly prized moiety . Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c16-11-3-1-2-10(8-11)14(20)17-6-4-12(5-7-17)18-13(19)9-22-15(18)21/h1-3,8,12H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXBVTDZFZLZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.